Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate typically involves the reaction of diisopropyl malonate with tosylated azaspiroheptane derivatives under controlled conditions . The reaction is carried out in a dry solvent such as dimethylformamide (DMF) with sodium hydride (NaH) as a base . The temperature is maintained below 70°C to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiroheptane derivatives.
Scientific Research Applications
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 6-(p-tolylsulfonyl)-6-azaspiro[3.3]heptane-2,2-dicarboxylate
- 2-Oxa-6-azaspiro[3.3]heptane derivatives
Uniqueness
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate is unique due to its specific structural features, such as the tosyl group and the spirocyclic framework . These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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